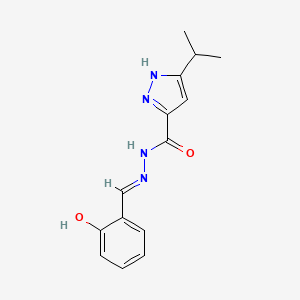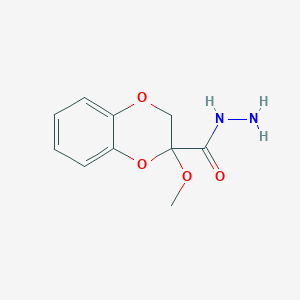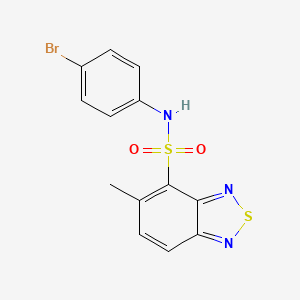![molecular formula C25H24N4O2 B11639530 4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-metoxifenil)-4H-espiro[benzo[h][1,2,4]triazolo[4,3-a]quinazolina-6,1’-ciclohexano]-5(7H)-ona es un compuesto orgánico complejo que pertenece a la clase de compuestos espiro. Estos compuestos se caracterizan por una estructura única donde dos anillos están conectados a través de un solo átomo. La presencia del grupo triazoloquinazolina en su estructura lo convierte en un tema interesante para varios estudios científicos debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-metoxifenil)-4H-espiro[benzo[h][1,2,4]triazolo[4,3-a]quinazolina-6,1’-ciclohexano]-5(7H)-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave a menudo incluyen:
Formación del núcleo triazoloquinazolina: Esto se puede lograr a través de la ciclización de precursores apropiados en condiciones específicas, como el uso de ácidos o bases fuertes.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-metoxifenil)-4H-espiro[benzo[h][1,2,4]triazolo[4,3-a]quinazolina-6,1’-ciclohexano]-5(7H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o para convertir dobles enlaces en enlaces simples.
Sustitución: Se pueden realizar varias reacciones de sustitución para reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos de sustitución: Como los halógenos o los agentes alquilantes.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única puede permitirle interactuar con moléculas biológicas de maneras específicas, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria: Podría utilizarse en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(2-metoxifenil)-4H-espiro[benzo[h][1,2,4]triazolo[4,3-a]quinazolina-6,1’-ciclohexano]-5(7H)-ona no se comprende completamente, pero se cree que involucra interacciones con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden conducir a cambios en la actividad de estos objetivos, lo que resulta en varios efectos biológicos. Las vías exactas involucradas dependerían de la aplicación específica y el sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(2-metoxifenil)-4H-espiro[benzo[h][1,2,4]triazolo[4,3-a]quinoxalina-6,1’-ciclohexano]-5(7H)-ona
- 4-(2-metoxifenil)-4H-espiro[benzo[h][1,2,4]triazolo[4,3-a]pirimidina-6,1’-ciclohexano]-5(7H)-ona
Unicidad
La singularidad de 4-(2-metoxifenil)-4H-espiro[benzo[h][1,2,4]triazolo[4,3-a]quinazolina-6,1’-ciclohexano]-5(7H)-ona radica en sus características estructurales específicas, como la conexión espiro y la presencia del grupo triazoloquinazolina. Estas características pueden conferir propiedades químicas y biológicas únicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C25H24N4O2 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
12-(2-methoxyphenyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one |
InChI |
InChI=1S/C25H24N4O2/c1-31-20-12-6-5-11-19(20)29-23(30)21-22(28-16-26-27-24(28)29)18-10-4-3-9-17(18)15-25(21)13-7-2-8-14-25/h3-6,9-12,16H,2,7-8,13-15H2,1H3 |
Clave InChI |
VISTWJCIKVULAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NN=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
![2-Ethyl-3-methyl-1-({2-[(4-nitrophenyl)amino]ethyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11639472.png)
![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11639479.png)
![4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)
![4-({2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11639490.png)


![ethyl (5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639515.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639517.png)

